molecular formula C22H34N2O9 B12384110 (S,E)-TCO2-PEG3-NHS ester

(S,E)-TCO2-PEG3-NHS ester

Cat. No.: B12384110
M. Wt: 470.5 g/mol
InChI Key: DLQRFZZNQPWMQC-MJICGBHWSA-N
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Description

(S,E)-TCO2-PEG3-NHS ester is a chemical compound widely used in bioconjugation and click chemistry. It contains a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. The TCO group is known for its rapid and selective reaction with tetrazine-containing molecules through an inverse electron demand Diels-Alder reaction, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-TCO2-PEG3-NHS ester typically involves the following steps:

    Formation of TCO Group: The trans-cyclooctene group is synthesized through the isomerization of cis-cyclooctene using a suitable catalyst.

    PEG Linker Attachment: The polyethylene glycol linker is attached to the TCO group through a nucleophilic substitution reaction.

    NHS Ester Formation: The final step involves the activation of the carboxyl group with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.

Chemical Reactions Analysis

Types of Reactions: (S,E)-TCO2-PEG3-NHS ester primarily undergoes the following reactions:

    Inverse Electron Demand Diels-Alder Reaction: The TCO group reacts with tetrazine-containing molecules to form stable adducts.

    Nucleophilic Substitution: The NHS ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions:

    Tetrazine-containing molecules: Used in the inverse electron demand Diels-Alder reaction.

    Primary amines: React with the NHS ester under mild conditions (pH 7-9) to form amide bonds.

Major Products:

    Tetrazine-TCO Adducts: Formed from the reaction of the TCO group with tetrazine.

    Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Scientific Research Applications

(S,E)-TCO2-PEG3-NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.

    Biology: Employed in the labeling and tracking of proteins, nucleic acids, and other biomolecules.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.

    Industry: Applied in the synthesis of functionalized polymers and materials for various industrial applications.

Mechanism of Action

The mechanism of action of (S,E)-TCO2-PEG3-NHS ester involves the following steps:

    TCO Group Reaction: The TCO group undergoes an inverse electron demand Diels-Alder reaction with tetrazine-containing molecules, forming a stable covalent bond.

    NHS Ester Reaction: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.

Molecular Targets and Pathways:

    TCO Group: Targets tetrazine-containing molecules through the inverse electron demand Diels-Alder reaction.

    NHS Ester: Targets primary amines to form amide bonds.

Comparison with Similar Compounds

    (S,E)-TCO-NHS Ester: Contains a TCO group and an NHS ester but lacks the PEG linker.

    TCO-PEG4-NHS Ester: Similar structure with a longer PEG linker.

    TCO-PEG2-NHS Ester: Similar structure with a shorter PEG linker.

Uniqueness: (S,E)-TCO2-PEG3-NHS ester is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective for bioconjugation and click chemistry applications.

Properties

Molecular Formula

C22H34N2O9

Molecular Weight

470.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,23,28)/b6-4+/t18-/m1/s1

InChI Key

DLQRFZZNQPWMQC-MJICGBHWSA-N

Isomeric SMILES

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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